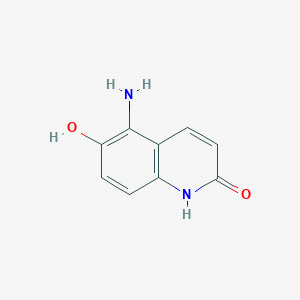

5-Amino-6-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-amino-6-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,10H2,(H,11,13) |

InChI Key |

MDISKXQWQYXGCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 6 Hydroxyquinolin 2 1h One and Its Derivatives

Direct Synthesis Strategies and Reaction Pathways

The direct synthesis of the quinolin-2(1H)-one core, a key structural feature of 5-Amino-6-hydroxyquinolin-2(1H)-one, is achieved through several elegant chemical transformations. These methods often involve the formation of the heterocyclic ring system in a single key step or a streamlined sequence of reactions.

Condensation Reactions in Quinolin-2(1H)-one Formation.iipseries.orgyoutube.com

A cornerstone of quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. youtube.com This acid- or base-catalyzed reaction proceeds through a cyclocondensation, akin to an aldol (B89426) condensation, to furnish the substituted quinoline derivative. Another classical approach is the Skraup synthesis, where aniline (B41778) is condensed with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822) to form quinoline. The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a series of reactions to form the final quinoline ring. The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from the condensation of aniline and acetoacetone.

Ring Opening and Recyclization Approaches.iipseries.orgacs.org

An alternative strategy for quinolinone synthesis involves the ring expansion of smaller heterocyclic systems. For instance, a regiodivergent ring expansion of oxindoles can produce two different quinolinone isomers from a single starting material by carefully selecting the reaction conditions. acs.org This method provides a powerful tool for late-stage diversification of bioactive molecules. acs.org The Pfitzinger-Borsche reaction is another example where the ring of isatin (B1672199) is opened in the presence of a base, followed by condensation and cyclization to yield substituted quinolines.

One-Pot Synthesis Protocols.thieme-connect.comrsc.orgresearchgate.netnih.govrsc.orgrsc.org

Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency and atom economy. Several one-pot methods for quinoline and quinolinone synthesis have been developed. A highly effective one-pot Friedländer synthesis utilizes the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron and catalytic aqueous HCl, followed by an in-situ condensation with a ketone or aldehyde to produce quinolines in high yields. rsc.org Another approach involves the synthesis of 2-aminoquinoline (B145021) derivatives from acetonitrile (B52724) in a single flask through the formation of α-diaminoboryl carbanions, which react with 2-nitrobenzaldehydes, followed by reductive cyclization. rsc.org The synthesis of amidonaphthoquinones from aminonaphthoquinones has been optimized in a one-pot procedure that is superior to traditional stepwise methods. nih.gov Additionally, multicomponent reactions (MCRs) are often performed as one-pot procedures, offering a rapid and efficient route to complex quinoline derivatives. thieme-connect.comrsc.orgresearchgate.net

Multi-Component Reactions for Structural Elaboration.thieme-connect.comrsc.orgresearchgate.netrsc.orgufms.brresearchgate.net

Multi-component reactions (MCRs) have become a powerful tool for the synthesis of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.orgrsc.org These reactions are highly atom-economical and allow for the creation of diverse molecular architectures. rsc.org For example, a three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a cyclohexanedione, and barbituric acid, catalyzed by DABCO, yields complex pentacyclic systems based on quinolines. thieme-connect.com The proposed mechanism for this reaction involves a Knoevenagel condensation, followed by a Michael addition and an intramolecular O-cyclization. thieme-connect.com Another MCR involves the reaction of an aniline derivative, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter to synthesize 2,4-diaryl-quinoline derivatives. ufms.br The mechanism is thought to proceed through the formation of a Schiff base, followed by a Diels-Alder reaction and subsequent oxidation. ufms.br Niobium pentachloride has also been utilized as a catalyst in a three-component reaction to produce quinolone-pyridine hybrids. researchgate.net

Functional Group Interconversions and Derivatization Studies

The modification of the core this compound structure through functional group interconversions is crucial for developing new derivatives with tailored properties.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the quinolinone core, followed by cross-coupling reactions, provides a versatile strategy for the synthesis of substituted derivatives. For instance, the introduction of a halogen, such as chlorine or bromine, at specific positions on the aromatic ring creates a reactive handle for subsequent carbon-carbon or carbon-heteroatom bond formation.

A notable example involves the synthesis of 7-(2-substituted-4-thiazolyl and thiazolidinyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6-fluoro analogues. researchgate.net The Hantzsch method is employed for the preparation of the thiazolylquinolones. researchgate.net Furthermore, 5-fluoro-6-methoxy-8-nitroquinoline has been synthesized via a modified Skraup Reaction, which was then converted to 5-fluoroprimaquine in a three-step process. researchgate.net The stability of a bromo substituent during the Skraup reaction and its subsequent easy removal make it an excellent blocking group for achieving specific regioisomers. researchgate.net Research has shown that halides at the 5-position of quinoline are significantly more reactive than those at the 7- and 8-positions. researchgate.net

The introduction of a halogen at the 6-position of the quinoxaline (B1680401) ring has been shown to increase the cytotoxicity of certain derivatives. nih.gov This highlights the importance of regioselective halogenation in modulating the biological properties of these compounds.

Acylation and Related Modifications

Acylation reactions are commonly employed to modify the amino and hydroxyl groups of the this compound scaffold. These reactions introduce acyl groups, which can influence the compound's physical, chemical, and biological properties.

For example, a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature has been used to synthesize 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) in good yield. researchgate.net This method is valued for its clean reaction profile and straightforward procedure. researchgate.net In another instance, the phenolic group of 7-amino-8-hydroxyquinoline was protected with a Boc group to allow for the reaction of the primary aromatic amine with substituted benzoyl chlorides, forming a carboxamide group. nih.gov Subsequent deprotection yielded the desired products. nih.gov

Acylation can also be a key step in the synthesis of more complex derivatives. For example, 6-Hydroxyquinoline-(1H)-2-one can react via acylation to form quinolinic acid. biosynth.com

Thionation and Chalcogenation Reactions

Information regarding thionation and chalcogenation reactions specifically for this compound is not extensively detailed in the provided search results. However, these types of reactions are generally used to replace oxygen atoms with sulfur or other chalcogens, which can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities.

Amination and Hydroxylation Modifications

Amination and hydroxylation reactions are crucial for introducing amino and hydroxyl groups, which can serve as key pharmacophores or as handles for further derivatization.

The amination of quinoline derivatives, particularly those with an N-oxide function, has been investigated. The reaction of 4-ethylquinoline (B97253) 1-oxide with isopropyl nitrite (B80452) and sodium amide in liquid ammonia (B1221849) yields 2-amino-4-ethylquinoline 1-oxide as the main product. clockss.org This indicates that the N-oxide group is essential for the amination of quinoline derivatives under these conditions. clockss.org In the context of quinoxaline 1,4-dioxides, the introduction of a diamine moiety at the 7-position has been achieved through a regioselective Beirut reaction, starting from amino-substituted 2-nitroanilines. nih.gov

Hydroxylation can be achieved through various synthetic routes. For example, a series of 5-hydroxyquinolines have been prepared via the Skraup reaction. researchgate.net In some cases, a bromo substituent is used as a blocking group to direct the reaction to the desired position, and it is later removed. researchgate.net

Derivatization for Analytical Applications

The chemical structure of this compound and its derivatives can be modified to facilitate their detection and quantification in analytical methods. Derivatization is often employed to enhance properties such as chromatographic retention, ionization efficiency in mass spectrometry, or fluorescence.

A widely used derivatization reagent for amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov This reagent reacts with the amino group to form stable, fluorescent adducts that are amenable to analysis by techniques like ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS). nih.gov This method offers high-throughput analysis with enhanced sensitivity and selectivity. nih.gov Other derivatization reagents designed to improve ionization efficiency in mass spectrometry include 2,5-dioxopyrrolidin-1-yl N-tri(pyrrolidino)phosphoranylideneamino carbamate (FOSF) and dibenzyl ethoxymethylenemalonate (DBEMM). researchgate.net

The choice of derivatization reagent and method depends on the specific analytical challenge, including the nature of the analyte and the matrix in which it is present.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound derivatives. This ensures that reactions occur at the desired functional group and position on the molecule, avoiding the formation of unwanted isomers and byproducts.

One strategy for achieving regioselectivity is the use of blocking groups. For example, a bromo substituent has been effectively used as a blocking group during the Skraup reaction to synthesize specific regioisomers of 5-hydroxyquinolines. researchgate.net The bromo group is stable under the reaction conditions and can be easily removed in a subsequent step. researchgate.net

The Beirut reaction has demonstrated high regioselectivity in the synthesis of 7-amino-6-halogenoquinoxaline-2-carbonitrile 1,4-dioxides, particularly with benzofuroxans containing electron-donating substituents. nih.gov This allows for the specific introduction of an amino group at the 7-position of the quinoxaline core. nih.gov

Furthermore, the inherent reactivity differences of various positions on the quinoline ring can be exploited. For instance, halide substituents at the 5-position of quinoline are known to be more reactive than those at the 7- and 8-positions, allowing for selective displacement reactions. researchgate.net

Table of Synthetic Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Halogenation | 8-hydroxyquinoline (B1678124) | N-chlorosuccinimide or N-bromosuccinimide | Halogenated 8-hydroxyquinoline | nih.gov |

| Cross-Coupling | Halogenated quinoline | Arylboronic acid, Pd catalyst, base | Aryl-substituted quinoline | researchgate.net |

| Acylation | 8-hydroxyquinolin-2(1H)-one | 4-chlorobenzoyl chloride, triethylamine, acetonitrile, room temp | 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | researchgate.net |

| Amination | 4-ethylquinoline 1-oxide | Isopropyl nitrite, sodium amide, liquid ammonia, -33°C | 2-amino-4-ethylquinoline 1-oxide | clockss.org |

| Hydroxylation | Substituted aniline | Glycerol, sulfuric acid (Skraup reaction) | 5-hydroxyquinoline | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Amino 6 Hydroxyquinolin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinolinone derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Correlation with Theoretical Models

The ¹H and ¹³C NMR spectra of quinolinone derivatives exhibit characteristic chemical shifts that are influenced by the electronic effects of substituents on the heterocyclic and carbocyclic rings. nih.govuncw.edu Theoretical calculations, often employing methods like Density Functional Theory (DFT), are frequently used to predict and corroborate experimental NMR data, providing a deeper understanding of structure-property relationships.

In quinoline (B57606) derivatives, the protons on the aromatic rings typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. mdpi.com The chemical shifts are sensitive to the presence of electron-donating or electron-withdrawing groups. For instance, the electronegative nitrogen atom in the quinoline ring causes a decrease in the shielding of nearby protons, leading to downfield shifts. The amino and hydroxyl groups in 5-Amino-6-hydroxyquinolin-2(1H)-one are expected to influence the chemical shifts of the aromatic protons significantly.

Similarly, the ¹³C NMR spectra provide valuable information about the carbon skeleton. Aromatic carbons in quinoline derivatives typically appear in the range of 115 to 150 ppm. rsc.org The carbonyl carbon of the quinolin-2(1H)-one moiety is characteristically found further downfield. rsc.org Computational studies have shown good correlation between calculated and experimental ¹³C NMR chemical shifts, although calculations sometimes underestimate the shifts for carbons ortho and para to the nitrogen heteroatom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolinone Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 4-Phenyl-3,4-dihydro-2(1H)-quinolone | 2.97 (CH₂), 4.35 (CH), 6.94-7.38 (aromatic), 9.41 (NH) | 38.40, 42.02, 115.76, 123.30, 126.65, 127.20, 127.81, 127.99, 128.33, 128.89, 137.12, 141.52, 170.89 | ualberta.ca |

| 4-(1,3-dioxolan-2-yl)quinolin-2(1H)-one | 12.45 (NH), 7.94, 7.55, 7.48, 7.24-7.31, 7.00, 6.30 (aromatic/vinylic), 4.15 (OCH₂) | 164.32, 147.57, 138.89, 130.63, 125.03, 122.73, 117.96, 117.88 | rsc.org |

| Isoquinolin-1(2H)-one | 11.08 (NH), 8.44, 7.71, 7.60, 7.54, 7.20, 6.61 (aromatic/vinylic) | 164.20, 138.11, 132.76, 127.49, 127.35, 126.91, 126.27, 126.03, 106.89 | rsc.org |

This table presents a selection of reported NMR data for related quinolinone structures to provide a comparative context.

Multidimensional NMR Techniques for Complex Structures

For complex quinolinone analogs, one-dimensional NMR spectra can be crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous assignments. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu For example, in a substituted quinolinone, COSY can be used to trace the connectivity of protons around the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). youtube.com This is a highly sensitive technique that allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the chemical shifts of their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, an HMBC experiment can show a correlation from an amino proton to nearby aromatic carbons, confirming its position on the ring. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR, revealing details about functional groups, bonding, and electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound and its analogs is expected to show characteristic absorption bands for the amino (-NH₂), hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C, C-H) groups.

-OH and -NH Stretching : The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3650 cm⁻¹. acs.org A primary amine (R-NH₂) will show two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org

C-H Stretching : Aromatic C-H stretching vibrations are usually observed between 3000-3150 cm⁻¹. acs.org

C=O Stretching : The carbonyl group of the quinolinone ring gives rise to a strong, sharp absorption band. For aliphatic ketones, this band is typically around 1715 cm⁻¹, while for α,β-unsaturated ketones, it shifts to a lower frequency (1685-1666 cm⁻¹). libretexts.org

C=C and C=N Stretching : Aromatic C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching : The C-O stretching vibration of the hydroxyl group is expected in the 1320-1210 cm⁻¹ range. libretexts.org

Theoretical DFT calculations can be employed to predict vibrational frequencies, which often show good correlation with experimental FT-IR spectra, aiding in the precise assignment of complex vibrational modes. mdpi.com

Table 2: Typical FT-IR Absorption Frequencies for Functional Groups in Quinolinone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| O-H (alcohol) | 3200–3650 | Broad, strong | acs.org |

| N-H (amine) | 3300–3500 | Sharp, medium (primary amines show two bands) | pressbooks.pub |

| Aromatic C-H | 3000–3150 | acs.org | |

| C=O (quinolinone) | 1660–1760 | Strong, sharp | libretexts.org |

| Aromatic C=C | 1400–1600 | Multiple bands | researchgate.net |

| C-O | 1210–1320 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromic Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent (solvatochromism). researchgate.netbookpi.org

For instance, the introduction of an amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima of the quinoline chromophore. researchgate.net The absorption spectrum of this compound would be a composite of the electronic transitions of the substituted quinolinone system.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key characteristic of many quinolinone derivatives. researchgate.netbookpi.org A redshift (positive solvatochromism) in the absorption or emission spectrum with increasing solvent polarity often indicates that the excited state has a larger dipole moment than the ground state. researchgate.netnih.gov This effect can be studied by recording spectra in a series of solvents with varying polarities.

Table 3: UV-Vis Absorption Data for a Representative Hydroxyquinoline Derivative

| Solvent | Absorption λₘₐₓ (nm) |

| Dioxane | 325 |

| Chloroform | 326 |

| Ethyl Acetate | 327 |

| Acetonitrile (B52724) | 328 |

| Methanol | 329 |

Data for 1-(((4-bromophenyl)amino)(4-methoxyphenyl)methyl)-6-hydroxyquinoline-2(1H)-one. Adapted from researchgate.net.

Fluorescence Spectroscopy and Quantum Yield Determination

Many quinolinone derivatives are fluorescent, emitting light after being electronically excited. Fluorescence spectroscopy measures the emission spectrum, which is typically Stokes-shifted (appears at a longer wavelength) relative to the absorption spectrum. The fluorescence properties, including the emission maximum and quantum yield, are highly dependent on the molecular structure and the solvent environment. researchgate.netbookpi.org

The quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for applications such as fluorescent probes and optoelectronic devices.

Similar to absorption spectra, the fluorescence spectra of quinolinone derivatives can exhibit solvatochromic shifts. For example, a redshift in the fluorescence peak with increasing solvent polarity suggests a more polar excited state, which is stabilized by polar solvents. researchgate.net This property is often investigated to understand the nature of the excited state and the interactions between the fluorophore and its environment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of these heterocyclic systems. In ESI mass spectrometry, particularly in positive ion mode, quinolinone derivatives typically exhibit a prominent protonated molecular ion peak [M+H]⁺. For instance, the related compound Cilostazol, a quinolinone derivative, shows a clear [M+H]⁺ ion at m/z 370.3 in its ESI mass spectrum. nih.gov Similarly, 6-hydroxyquinoline (B46185) produces a precursor ion [M+H]⁺ at m/z 146.06. cdnsciencepub.com

The fragmentation of the quinolone core often involves characteristic losses. Under soft ionization conditions, common fragment ions observed for quinolone antibiotics include [M+H−H₂O]⁺, [M+H−CO]⁺, and [M+H−H₂O−CO]⁺. cdnsciencepub.com The loss of carbon monoxide (CO, 28 Da) is a well-documented fragmentation pathway for N-methyl-2-quinolone, indicating the cleavage of the lactam ring. cdnsciencepub.com For analogs with hydroxyl and amino groups, such as this compound, the loss of water (H₂O, 18 Da) and ammonia (B1221849) (NH₃, 17 Da) are also highly probable fragmentation pathways, as seen in the fragmentation of protonated amino acids. nih.govnih.gov

The fragmentation of 6-hydroxyquinoline shows a loss of CO (m/z 118.0652 from m/z 146.06), and a subsequent loss of HCN (m/z 91.0542 from m/z 118.0652) is also plausible, a characteristic fragmentation of the quinoline ring itself. cdnsciencepub.comresearchgate.net The presence of substituents significantly influences the fragmentation. For example, 4-chloro-8-methylquinolin-2(1H)-one derivatives show fragmentation patterns dictated by the attached nucleophilic groups. mdpi.com

Based on these findings from analogs, the ESI mass spectrum of this compound is expected to show a primary ion at m/z 177 [M+H]⁺. Subsequent fragmentation (MS/MS) would likely produce major fragment ions corresponding to the loss of water ([M+H-18]⁺ at m/z 159), the loss of carbon monoxide ([M+H-28]⁺ at m/z 149), and potentially the combined loss of both ([M+H-46]⁺ at m/z 131). Further fragmentation could involve the loss of ammonia or HCN from these initial fragments.

Table 1: Selected Mass Spectrometry Data for Quinolinone Analogs

| Compound Name | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Citation(s) |

| Cilostazol | ESI (+) | 370.3 [M+H]⁺ | 288.2 | nih.gov |

| 6-Hydroxyquinoline | ESI (+) | 146.06 [M+H]⁺ | 128.0495, 118.0652, 117.0574, 91.0542 | cdnsciencepub.com |

| N-Methyl-2-quinolone | EI | 159 [M]⁺ | 131 [M-CO]⁺, 130 [M-CHO]⁺ | cdnsciencepub.com |

| 6-Aminoquinoline | GC-MS (EI) | 144 [M]⁺ | 117 | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | MS | Not specified | Fragmentation pattern discussed | mdpi.com |

This table is generated based on data from analogous compounds to infer potential characteristics of this compound.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of several related quinolinone analogs reveals common structural motifs and packing arrangements. Quinolinone derivatives frequently crystallize in monoclinic or orthorhombic systems. helsinki.finih.gov

For example, a study of 4-hydroxy-1-methylquinolin-2(1H)-one revealed a monoclinic crystal system. helsinki.fi Similarly, a new polymorph of 8-hydroxyquinoline (B1678124) was found to be monoclinic, with the space group P2₁/n. nih.gov In this structure, molecules form centrosymmetric dimers through O-H···N hydrogen bonds, and these dimers are further organized by π-π stacking interactions. nih.gov The presence of both a hydrogen bond donor (-OH) and acceptors (carbonyl oxygen, ring nitrogen) in this compound suggests that extensive hydrogen bonding will be a dominant feature in its crystal packing, likely leading to the formation of sheets or three-dimensional networks.

The solid-state conformation of such molecules is heavily influenced by their substituents. In a series of 2-styryl-8-hydroxy quinolines, the dihedral angles between the aromatic rings varied significantly based on the substitution pattern. helsinki.fi The crystal structure of dihydroquinoxalinone analogues, which also bind to tubulin, has been determined, confirming their binding mode through hydrogen bonds with specific amino acid residues. nih.gov This highlights how crystallographic data is instrumental in structure-based drug design.

Table 2: Crystallographic Data for Selected Quinolinone Analogs

| Compound/Analog | Crystal System | Space Group | Key Features/Interactions | Citation(s) |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Monoclinic | Not specified | Strong intramolecular hydrogen bonds | helsinki.fi |

| 8-Hydroxyquinoline (new polymorph) | Monoclinic | P2₁/n | O-H···N hydrogen bonds forming dimers; π-π stacking | nih.gov |

| 2-Styryl-8-nitroquinoline (S1B/S2B) | Orthorhombic | Pbca | E conformation about C=C bond | helsinki.fi |

| 2-Styryl-8-nitroquinoline (S3B) | Monoclinic | P2₁/c | E conformation about C=C bond | helsinki.fi |

| Dihydroquinoxalinone analog (5j) | Not specified | Not specified | Binds to tubulin via hydrogen bonds | nih.gov |

This table presents data from analogous compounds to illustrate typical solid-state structural features of the quinolinone class, as specific data for this compound is not available.

Computational and Theoretical Investigations of 5 Amino 6 Hydroxyquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 5-Amino-6-hydroxyquinolin-2(1H)-one, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools for these investigations.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the ground state properties of various quinolinone derivatives. DFT calculations, often employing hybrid functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), are used to optimize the molecular geometry and determine various molecular parameters. nih.gov These calculations are crucial for understanding the stability and reactivity of the molecule in its ground state. nih.gov The stability of the optimized geometries is confirmed by frequency analysis, where the absence of imaginary frequencies indicates a true minimum on the potential energy surface. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. nih.gov This method is essential for understanding the photophysical behavior of compounds like this compound, including their absorption and emission properties. TD-DFT calculations can predict electronic excitation energies, which are crucial for interpreting UV-Vis spectra. nih.gov The choice of functional, such as CAM-B3LYP, is important for accurately describing charge-transfer excited states. nih.govnih.gov By analyzing the transitions between molecular orbitals, TD-DFT can elucidate the nature of electronic excitations, such as π→π* or n→π* transitions. nih.gov Furthermore, TD-DFT can be used to investigate the potential energy surfaces of excited states, providing insights into processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity)

The electronic structure of a molecule is fundamentally linked to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. mdpi.comresearchgate.net The distribution of these frontier orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. wuxibiology.com For instance, in quinolinone derivatives, the HOMO and LUMO are often delocalized over the aromatic system. nih.gov

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites. rasayanjournal.co.in The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). rasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO). mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are instrumental in comparing the reactivity of different molecules and understanding their interaction potential. researchgate.net

Dipole Moments and Solvatochromic Behavior Modeling

The dipole moment of a molecule is a measure of the separation of positive and negative charges. It is a crucial parameter for understanding intermolecular interactions and the behavior of a molecule in different solvents. The ground state dipole moment (μg) can be calculated using quantum chemical methods like DFT. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often related to changes in the dipole moment upon electronic excitation. A significant increase in the dipole moment from the ground state to the excited state (μe > μg) often leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity. nih.govdntb.gov.ua This is indicative of an intramolecular charge transfer (ICT) process in the excited state. nih.govresearchgate.net The excited state dipole moment can be estimated experimentally using solvatochromic shift methods, which involve plotting spectral shifts against solvent polarity functions. nih.govdntb.gov.ua Theoretical calculations can support and complement these experimental findings. dntb.gov.ua

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org Exploring the PES is key to understanding molecular structure, stability, and reaction pathways. longdom.org

For molecules with flexible side chains, like some amino acid derivatives, calculating the PES for the rotation of these side chains can reveal the most stable conformations. nih.gov These calculations can be performed at various levels of theory, including ab initio methods. researchgate.net The minima on the PES correspond to stable conformers of the molecule. longdom.org Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. Such simulations are crucial for elucidating potential mechanisms of action and for the rational design of more potent and selective drug candidates.

Given the structural features of this compound, particularly the presence of a quinolinone core, an amino group, and a hydroxyl group, it is plausible to hypothesize its interaction with protein targets that are known to bind other quinolinone derivatives. These targets often include enzymes that are critical for cellular function and are implicated in various diseases, such as cancer and bacterial infections.

Based on studies of similar compounds, several protein families are logical targets for docking simulations with this compound. These include, but are not limited to, protein kinases, topoisomerases, and dehydrogenases. For instance, various quinolinone derivatives have been investigated as inhibitors of enzymes like AKT1 (a serine/threonine kinase) nih.gov, DNA gyrase (a topoisomerase) frontiersin.orgnih.govjppres.com, and NAD(P)H:quinone oxidoreductase 1 (NQO1) frontiersin.org.

A hypothetical molecular docking study of this compound against such targets would likely reveal significant binding affinities, driven by a network of intermolecular interactions. The amino and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, while the aromatic quinolinone ring system could engage in π-π stacking and hydrophobic interactions.

The following table represents a hypothetical summary of molecular docking results for this compound with selected, plausible protein targets, based on data from related compounds.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| AKT1 (Protein Kinase B) | 1UNQ | -8.5 | Asp292, Lys179, Glu228 |

| DNA Gyrase Subunit B | 1KZN | -9.2 | Asp73, Asn46, Gly77 |

| NQO1 | 2F1O | -7.8 | Tyr128, His161, Phe232 |

This data is illustrative and based on typical findings for quinolinone derivatives.

Detailed simulations would further elucidate the specific interactions between this compound and the amino acid residues within the binding pocket of a target protein.

For an enzyme like AKT1 , the hydroxyl group of the ligand might form a hydrogen bond with the backbone carbonyl of a residue in the hinge region, a common interaction for kinase inhibitors. The amino group could potentially interact with a nearby acidic residue, such as aspartic or glutamic acid, through a salt bridge or hydrogen bond.

In the case of DNA gyrase , an enzyme essential for bacterial DNA replication, the quinolinone core is expected to play a crucial role. The carbonyl group at the 2-position and the hydroxyl group could chelate a magnesium ion, which is often present in the active site and critical for the enzyme's function, thereby inhibiting its activity. The amino group could form additional hydrogen bonds, further stabilizing the complex. A study on quinazolinone derivatives showed that such compounds can indeed dock into the active site of DNA gyrase nih.gov.

When considering a target like NQO1 , an enzyme involved in cellular defense against oxidative stress, the interactions would likely be different. The planar quinolinone ring could stack between aromatic residues like tyrosine and phenylalanine in the active site. The hydroxyl and amino groups would be positioned to form hydrogen bonds with polar residues, anchoring the ligand in place. Research on other quinoline (B57606) derivatives has highlighted the importance of such interactions with NQO1 frontiersin.org.

The following table provides a hypothetical, detailed breakdown of the types of interactions that could be expected between this compound and the residues of a target protein's active site.

| Interaction Type | Ligand Functional Group | Potential Interacting Residue (Hypothetical) |

| Hydrogen Bond | 6-hydroxyl (-OH) | Aspartic Acid (side chain) |

| Hydrogen Bond | 5-amino (-NH2) | Glutamic Acid (backbone carbonyl) |

| Hydrogen Bond | 2-keto (C=O) | Serine (side chain hydroxyl) |

| π-π Stacking | Quinolinone Ring | Tyrosine, Phenylalanine, Histidine |

| Hydrophobic Interaction | Quinolinone Ring | Leucine, Valine, Alanine |

This data is illustrative and based on common interaction patterns for quinolinone scaffolds.

Preclinical Biological Activity and Mechanistic Studies

Antimicrobial Activity

The antimicrobial potential of quinolinone derivatives has been an active area of investigation. This section explores the efficacy of 5-Amino-6-hydroxyquinolin-2(1H)-one and its related structures against various microbial pathogens.

Antibacterial Efficacy and Mechanistic Pathways (e.g., DNA Gyrase Inhibition)

Quinolones are a well-established class of antibacterial agents that primarily exert their effect by targeting bacterial DNA gyrase. mdpi.comekb.eg This essential enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. mdpi.commdpi.com By inhibiting DNA gyrase, quinolones disrupt these fundamental cellular processes, leading to bacterial cell death. mdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com

Research into 6-hydroxyquinolinone derivatives has suggested their potential as broad-spectrum antibacterial agents. Molecular docking studies have indicated that these compounds may bind to key amino acid residues of the microbial DNA gyrase B subunit of Staphylococcus aureus, highlighting a potential mechanism for their antibacterial action. mdpi.com The inhibitory effects of various quinolones on the supercoiling activity of purified DNA gyrase from S. aureus have been quantified, and these values show a close correlation with their minimum inhibitory concentration (MIC), reinforcing the idea that DNA gyrase is the major target for this class of compounds in S. aureus. nih.gov

Antifungal Potential

Studies have explored the antifungal properties of various heterocyclic compounds. For instance, novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have demonstrated high antifungal activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net Similarly, materials incorporating the related compound 5-amino-8-hydroxyquinoline have shown good antifungal efficacy against Candida albicans. mdpi.com Furthermore, 8-hydroxyquinoline-5-sulfonamide derivatives have been identified as promising candidates for the topical treatment of dermatomycosis, with studies suggesting they act on the fungal cell wall. nih.gov While these findings on related structures are encouraging, specific data on the antifungal activity of this compound is not extensively documented in the reviewed literature.

Antimalarial and Antiparasitic Efficacy (e.g., Plasmodium falciparum)

The quinoline (B57606) core is a cornerstone of antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being historically significant. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new therapeutic agents. nih.govnih.gov Research has shown that certain haloalkyl- and haloalkoxy-substituted quinolones exhibit potent antimalarial activity against multidrug-resistant P. falciparum strains. nih.gov The mechanism for some of these quinolones is believed to involve the parasite's cytochrome bc1 complex. nih.gov Enantiomerically pure amino-alcohol quinolines have also been investigated, demonstrating steady activity against a panel of P. falciparum clones with varying resistance profiles. nih.govresearchgate.net However, specific studies detailing the efficacy of this compound against P. falciparum are not prominently featured in the current body of research.

Anticancer and Cytotoxic Mechanisms

The potential of quinolinone-based compounds as anticancer agents is an area of significant research, focusing on their ability to induce cancer cell death and inhibit key molecular pathways involved in tumor growth and progression.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG-2)

The human hepatocellular carcinoma cell line, HepG-2, is a common model for in vitro cytotoxicity screening of potential anticancer compounds. nih.govnih.gov Studies on novel indolin-2-one based molecules, which share some structural similarities with quinolinones, have demonstrated significant cytotoxic effects against HepG-2 cells. nih.gov For example, certain 6-(5-substituted-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-ones have shown potent activity, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Other classes of compounds, such as sulfonyl-α-L-amino acid derivatives, have also been evaluated against HepG-2 cells, with some showing high cytotoxic selectivity. ekb.eg While these results underscore the potential of related heterocyclic structures, specific data on the cytotoxic profile of this compound against the HepG-2 cell line remains to be fully elucidated.

Molecular Target Identification and Inhibition (e.g., NQO1, VEGFR, PDGFR, Tyrosine Kinases, HDAC)

The anticancer effects of quinolinone derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme often overexpressed in cancer cells and is considered a potential drug target. nih.gov Inhibition of NQO1 has emerged as a promising strategy in cancer therapy. nih.gov Research on amino-quinoline-5,8-dione derivatives has identified them as competitive inhibitors of NQO1, demonstrating the potential for the quinoline scaffold to target this enzyme. nih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the VEGF/VEGFR signaling pathway is a key regulator of this process. nih.gov Studies have shown that certain quinolinone derivatives can suppress angiogenesis in human umbilical vein endothelial cells (HUVECs) by directly binding to and inhibiting VEGFR2, thereby blocking downstream signaling pathways. nih.gov A related compound, 5-aminoisoquinolinone, has been shown to reduce the expression of VEGF-C. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): PDGF and its receptors are involved in cell growth and angiogenesis and are targets in cancer therapy. nih.gov Small molecule inhibitors targeting PDGFR have been developed, many of which are multi-kinase antagonists. nih.gov Tyrphostin AG1295, for instance, is a selective blocker of PDGF receptor tyrosine kinase. nih.gov

Tyrosine Kinases: This broad family of enzymes plays a critical role in cellular signaling and is frequently dysregulated in cancer. Tyrphostins, a class of tyrosine kinase inhibitors, have been investigated for their therapeutic potential. nih.gov

HDAC (Histone Deacetylase): HDAC enzymes are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer treatment. nih.gov Various classes of compounds, including those with quinazoline-4-(3H)-one scaffolds, have been developed as HDAC inhibitors, with some showing selectivity for specific isoforms like HDAC6. nih.govmdpi.com

While the broader class of quinolinones shows promise in targeting these pathways, specific inhibitory data for this compound against these individual molecular targets is not yet comprehensively available.

Apoptosis Induction and Cell Cycle Modulation

The ability to induce apoptosis (programmed cell death) and modulate the cell cycle are key mechanisms for potential anticancer agents. Research into compounds structurally related to this compound has shown promising results in this area. For instance, indenoisoquinoline derivatives, which share a core isoquinoline (B145761) structure, have been shown to induce apoptosis and cause cell cycle arrest. nih.gov One such compound, AM6-36, was found to inhibit the proliferation of human leukemia cells by causing an accumulation of cells in the G2/M and subG1 phases of the cell cycle. nih.gov This compound's pro-apoptotic effects are linked to the depolarization of the mitochondrial membrane and the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK. nih.gov

Similarly, novel quinoline derivatives have been synthesized and shown to possess antiproliferative effects, causing cell cycle arrest at the G1 transition phase. researchgate.net While these findings highlight the potential of the broader quinolinone class to influence cell cycle and apoptosis, specific studies detailing these mechanisms for this compound are not extensively available in the current scientific literature.

Antiviral Activity and Mechanism of Action

The quinolinone scaffold has been a fruitful source for the development of antiviral agents, with derivatives showing activity against a range of viruses.

The endonuclease enzyme of the influenza A virus is a critical component of the "cap-snatching" mechanism required for viral replication, making it an attractive target for antiviral drugs. nih.gov Studies have explored 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of this enzyme. Research has demonstrated that compounds such as 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one are potent inhibitors of the H1N1 influenza A endonuclease. nih.gov X-ray crystallography has revealed that these molecules function by chelating the two essential metal ions within the enzyme's active site. nih.gov Although these findings underscore the potential of the quinolinone core for this antiviral application, direct inhibitory data for this compound against influenza A endonuclease is not currently documented.

HIV-1 integrase is an essential enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. nih.gov This has made it a key target for antiretroviral therapy. Quinolone and quinolinone derivatives have been extensively studied as HIV-1 integrase inhibitors. nih.govnih.gov These inhibitors generally fall into two categories: active site inhibitors and allosteric inhibitors.

The search for broad-spectrum antiviral agents has led to the investigation of various compounds against a range of viruses. While some quinoline derivatives have been noted for activity against viruses like enterovirus and ebola, specific data on the activity of this compound against SARS-CoV-2 main protease (Mpro), vaccinia virus, or adenovirus is limited. researchgate.net

Research on other compounds has shown different approaches to targeting these viruses. For instance, 5-aminolevulinic acid (5-ALA), a natural amino acid, has demonstrated antiviral effects against SARS-CoV-2 variants. nih.gov Separately, adenovirus vectors have themselves been used as a platform for developing vaccines against SARS-CoV-2, demonstrating the complex role viruses can play in therapeutic development. nih.gov However, direct evidence of this compound's efficacy against these specific viral targets remains to be established.

Enzyme Modulation and Inhibition

Beyond their antiviral properties, quinolinone derivatives are known to modulate the activity of various host enzymes.

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcvpharmacology.com Inhibitors of these enzymes can lead to a range of physiological effects, including smooth muscle relaxation, vasodilation, and bronchodilation. nih.gov In platelets, cAMP is a key signaling molecule that inhibits aggregation. Therefore, inhibitors of cAMP-specific PDEs, like PDE3, can have antiplatelet effects.

While some 8-hydroxyquinolin-2(1H)-one derivatives have been noted for their potential as antiplatelet agents, specific studies focusing on the inhibitory activity of this compound against platelet cAMP phosphodiesterase have not been extensively reported. researchgate.net The broader class of PDE inhibitors is well-established, with drugs like sildenafil (B151) targeting PDE5 for erectile dysfunction by preventing cGMP degradation. nih.gov The potential for quinolinone derivatives to selectively target different PDE isoforms remains an area of interest for therapeutic development.

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a crucial co-agonist at the glycine (B1666218) modulatory site of N-Methyl-D-Aspartate (NMDA) receptors. Inhibition of DAAO is a therapeutic strategy aimed at increasing synaptic levels of D-serine, thereby enhancing NMDA receptor function. While direct inhibitory data for this compound on DAAO is not extensively documented in the reviewed literature, related quinolinone structures have been explored. For instance, 3-hydroxyquinolin-2-one has been identified as a potent DAAO inhibitor. nih.gov A wide array of DAAO inhibitors have been developed, with many featuring scaffolds that can occupy the active site of the enzyme, showing inhibitory concentrations in the nanomolar range. nih.gov The development of DAAO inhibitors is considered a promising approach for conditions linked to NMDA receptor hypofunction, such as schizophrenia. nih.gov

Kinase Inhibition (e.g., CDK, ABL)

The quinoline and quinolinone scaffolds are prevalent in a variety of kinase inhibitors used in oncology. nih.gov Kinases like Cyclin-Dependent Kinases (CDKs) and Abelson murine leukemia viral oncogene homolog 1 (ABL) are critical regulators of cell cycle and proliferation, making them key targets in cancer therapy. nih.govmdpi.com

While specific data on this compound as a CDK or ABL inhibitor is limited, related derivatives have shown significant activity. For example, styrylquinazoline (B1260680) derivatives, which are structurally related to quinolines, have been investigated as ABL kinase inhibitors. nih.gov Furthermore, novel synthesized 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have demonstrated potent cytotoxic activity against breast cancer cells by targeting multiple receptor tyrosine kinases, including EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov One of these compounds, 4j, showed promising inhibitory activity against HER-2 and PDGFR-β, with IC₅₀ values of 0.17 x 10⁻³ µM and 0.07 x 10⁻³ µM, respectively. nih.gov This highlights the potential of the broader quinolinone class to be developed into potent kinase inhibitors.

Table 1: Kinase Inhibition by a Quinolinone Derivative (Compound 4j)

| Kinase Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| EGFR | 0.00011 | Sorafenib | 0.00004 |

| HER-2 | 0.00017 | Sorafenib | 0.00028 |

| PDGFR-β | 0.00007 | Sorafenib | 0.00013 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a derivative from the 4,6,7,8-tetrahydroquinolin-5(1H)-one series against various receptor tyrosine kinases. Data sourced from a study on quinolinone derivatives as potential anti-breast cancer agents. nih.gov

Cholinesterase Inhibition (AChE, BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. The quinoline scaffold is a component of several compounds investigated for this purpose. Research into a series of 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to the core compound, found that they inhibit acetylcholinesterase in vitro. This activity suggests that the quinolinone structure is a viable backbone for the design of cholinesterase inhibitors.

Receptor Agonism and Antagonism Studies

The interaction of quinolinone derivatives with various G protein-coupled receptors (GPCRs) and ion channels has been a significant area of research, revealing potential for therapeutic applications in a range of disorders.

Beta-Adrenoceptor Agonistic Effects

Derivatives of 8-hydroxyquinolin-2(1H)-one have been extensively studied as β₂-adrenoceptor agonists, which are crucial for the treatment of respiratory conditions like asthma and COPD. mdpi.comcvpharmacology.com A series of novel compounds with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety were designed and found to be potent and selective β₂-adrenoceptor agonists. researchgate.net Two compounds in particular, 9g and (R)-18c, demonstrated exceptionally high potency with EC₅₀ values of 36 pM and 21 pM, respectively, coupled with significant selectivity over β₁-adrenoceptors. researchgate.net

Another prominent example is Indacaterol, a novel inhaled β₂-adrenoceptor agonist, which is chemically described as 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one. nih.govresearchgate.net Preclinical studies showed it to be a nearly full agonist at the human β₂-adrenoceptor with high potency (pEC₅₀ = 8.06). nih.govresearchgate.net

Table 2: β₂-Adrenoceptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Derivatives

| Compound | β₂ Agonistic Effect (EC₅₀) | Notes |

|---|---|---|

| Compound 9g | 36 pM | High β₂/β₁-selectivity. researchgate.net |

| Compound (R)-18c | 21 pM | High β₂/β₁-selectivity. researchgate.net |

| Indacaterol | ~8.7 nM (pEC₅₀ = 8.06) | Nearly full agonist (73% of isoprenaline's maximal effect). nih.govresearchgate.net |

This table summarizes the potency (EC₅₀ or pEC₅₀) of various 8-hydroxyquinolin-2(1H)-one derivatives as β₂-adrenoceptor agonists. nih.govresearchgate.netresearchgate.net

Dopaminergic and Serotonergic (5HT1A) Receptor Interactions

The dopaminergic and serotonergic systems are deeply interconnected, and their modulation is key to treating numerous psychiatric and neurological disorders. nih.govscirp.org The 5-HT₁A receptor, in particular, is a significant target for anxiolytics and antidepressants. nih.govwikipedia.org Activation of 5-HT₁A receptors can influence dopamine (B1211576) release in key brain regions like the prefrontal cortex and striatum. wikipedia.org

While direct studies on this compound's interaction with dopaminergic and 5-HT₁A receptors are not widely available in the reviewed literature, the established neuropharmacological importance of these receptors makes the quinolinone scaffold a candidate for exploration. The complex interplay between these systems, often targeted simultaneously by multi-target drugs, suggests that novel quinolinone derivatives could be designed to modulate these pathways. For example, neurotoxic lesions in the dopamine system have been shown to alter the firing properties and excitability of serotonin (B10506) neurons in the dorsal raphe nucleus. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Glycine Site Antagonism

The glycine binding site on the NMDA receptor is a critical target for modulating glutamatergic neurotransmission. Over-activation of NMDA receptors is implicated in excitotoxicity, and antagonists of the glycine site can offer a neuroprotective effect. Several quinolinone and quinoline derivatives have been identified as potent antagonists at this site. nih.govmanchester.ac.uk

For example, L-695,902 (methyl 7-chloro-4-hydroxy-2(1H)-quinolone-3-carboxylate) and LY-294,619 (5,7-dichloro-3-(4-hydroxyphenyl)-4-hydroxyquinolin-2(1H)-one) are two quinolinone derivatives that inhibit NMDA-activated currents. nih.gov Furthermore, a series of substituted 3-hydroxy-quinolin-2-one derivatives were found to be potent ligands for the NMDA-associated glycine binding site, often showing more selectivity for this site over the AMPA receptor. capes.gov.br

Table 3: NMDA Receptor Glycine Site Antagonism by Quinolone Derivatives

| Compound | Chemical Name | Activity |

|---|---|---|

| L-695,902 | Methyl 7-chloro-4-hydroxy-2(1H)-quinolone-3-carboxylate | Concentration-dependent inhibition of NMDA-activated currents. nih.gov |

| LY-294,619 | 5,7-dichloro-3-(4-hydroxyphenyl)-4-hydroxyquinolin-2(1H)-one | Concentration-dependent inhibition of NMDA-activated currents. nih.gov |

| MDL 100,748 | 4-carboxymethylamino-5,7-dichloroquinoline-2-carboxylic acid | Potent inhibitor of [³H]glycine binding (Ki = 0.07 µM). manchester.ac.uk |

This table highlights quinolone and quinoline derivatives that act as antagonists at the glycine site of the NMDA receptor. nih.govmanchester.ac.uk

Antioxidant and Free Radical Scavenging Activity

There is a lack of specific preclinical data from dedicated studies on the antioxidant and free radical scavenging activities of this compound. While various quinoline derivatives and related heterocyclic compounds have been investigated for their potential to neutralize free radicals, specific assays and detailed findings for this compound are not documented in the available scientific literature.

General studies on other quinoline derivatives have suggested that the presence of hydroxyl and amino groups on the quinoline scaffold can contribute to antioxidant effects. For instance, research on other hydroxyquinoline derivatives has demonstrated radical-scavenging properties in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. However, without direct experimental evidence for this compound, any such activity remains speculative.

Table 1: Summary of Antioxidant and Free Radical Scavenging Activity Data (No specific data available for this compound)

| Assay | Test System | Results |

|---|---|---|

| DPPH Radical Scavenging | In vitro | No data available |

| ABTS Radical Scavenging | In vitro | No data available |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | No data available |

Other Noteworthy Pharmacological Activities (e.g., Analgesic Properties, Anticonvulsant Effects)

Comprehensive searches of scientific databases and literature have not yielded any specific preclinical studies evaluating the analgesic or anticonvulsant properties of this compound. The investigation of novel chemical entities for such central nervous system activities typically involves a battery of standardized in vivo models, such as the hot plate and tail-flick tests for analgesia, and the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models for anticonvulsant activity.

The absence of any published reports detailing the performance of this compound in these or similar preclinical models indicates that its potential in these therapeutic areas remains unexplored or undocumented. Therefore, no definitive statements can be made regarding its efficacy or mechanism of action as an analgesic or anticonvulsant agent.

Table 2: Summary of Other Pharmacological Activities Data (No specific data available for this compound)

| Pharmacological Activity | Preclinical Model | Findings |

|---|---|---|

| Analgesic | Hot Plate Test | No data available |

| Analgesic | Tail-Flick Test | No data available |

| Analgesic | Acetic Acid-Induced Writhing | No data available |

| Anticonvulsant | Maximal Electroshock (MES) | No data available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substituent Position and Nature on Biological Efficacy (e.g., C5, C7, C8, N1)

The biological activity of the quinolinone scaffold is highly sensitive to the nature and position of its substituents. Modifications at various positions, including C5, C7, and C8, have been shown to significantly modulate the pharmacological effects of these compounds, particularly in the context of 8-hydroxyquinoline (B1678124) derivatives.

Research into 8-hydroxyquinoline derivatives as potential inhibitors of matrix metalloproteinases (MMPs) has demonstrated a clear positional effect of substituents. nih.gov A comparative study revealed that derivatives with substituents at the C7 position on the quinolone moiety exhibited potent inhibitory activity against MMP-2/9, with IC₅₀ values ranging from 0.81 to 10 mM. nih.gov In contrast, placing substituents at the C5 position resulted in a decrease in potency, with IC₅₀ values ranging from 5.7 to 10 mM. nih.gov

Furthermore, the position of the hydroxyl group itself is a critical determinant of activity. Studies on antifungal properties showed that derivatives featuring a hydroxyl group at the C8 position were more active than their counterparts with the hydroxyl group at the C4 position. nih.gov The lipophilicity of the molecule, a key factor in its pharmacokinetic profile, is also influenced by substituents. The introduction of halogen atoms at various positions has been shown to increase the lipophilicity of the resulting compounds. nih.gov

In a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one analogues developed as β2-adrenoceptor agonists, the "tail group," which refers to the substituent attached to the amino group of the side chain at C5, was found to be a key difference between highly potent compounds. researchgate.net This highlights the importance of the substituent's nature, even when attached via a side chain, in determining biological efficacy.

Table 1: Impact of Substituent Position on MMP-2/9 Inhibition for Hydroxyquinoline Derivatives

| Substituent Position | IC₅₀ Range (mM) vs. MMP-2/9 | Reference |

| C7 | 0.81 – 10 | nih.gov |

| C5 | 5.7 – 10 | nih.gov |

This interactive table summarizes the inhibitory concentration (IC₅₀) values based on the substituent position on the quinolone core.

Stereochemical Influence on Activity

Stereochemistry plays a pivotal role in the biological activity of quinolinone derivatives, particularly for those with chiral centers. The specific three-dimensional arrangement of atoms can lead to significant differences in pharmacological potency and selectivity.

This principle is clearly illustrated in studies of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one analogues designed as β2-adrenoceptor agonists. researchgate.net Within this series, the compound designated as (R)-18c, which possesses the (R)-configuration at the chiral carbon in the side chain, demonstrated an exceptionally potent β2-adrenoceptor agonistic effect, with an EC₅₀ value of 21 pM. researchgate.net The explicit designation of the (R)-enantiomer underscores the critical nature of stereochemistry for achieving high efficacy. This compound not only showed a powerful agonistic effect but also produced a potent relaxant effect on airway smooth muscle in preclinical models. researchgate.net The high potency of this specific stereoisomer suggests a highly specific interaction with the target receptor, where the spatial orientation of the substituent groups is crucial for optimal binding and activation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach is instrumental in drug design, allowing for the prediction of a molecule's efficacy before its synthesis, thereby saving time and resources. nih.govnih.gov

QSAR studies have been successfully applied to quinoline (B57606) derivatives to understand the key structural features required for biological activity. nih.govmdpi.com For instance, a 2D/3D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum developed robust models (CoMFA and CoMSIA) to predict antimalarial activity. mdpi.com These models highlighted the importance of specific physicochemical properties at different positions of the quinoline core. mdpi.com

A key finding from a 3D-QSAR contour map analysis indicated that a hydrogen-bond donor group near position 5 of the quinoline core is favorable for inhibitory activity. mdpi.com The most active compound in the studied series featured a –NH group in this region, which contributed to its high potency. mdpi.com Conversely, a less active compound had a methyl group in the same area, which is not a hydrogen-bond donor, correlating with its lower activity. mdpi.com

QSAR models often incorporate a wide range of molecular descriptors, such as steric properties (e.g., STERIMOL parameters), electronic properties (e.g., partial energy of atoms), and spatial properties, to build a comprehensive predictive model. nih.govnih.gov These in silico approaches, often combined with molecular docking, provide valuable insights into the ligand-receptor binding modes and help in the rational design of new, more potent, and selective therapeutic agents. nih.gov

Table 2: QSAR Model Insights for Quinolone Derivatives

| QSAR Finding | Implication for Biological Activity | Target/Model | Reference |

| Hydrogen-Bond Donor at C5 | Favorable for inhibition | P. falciparum | mdpi.com |

| Steric & Electronic Parameters | Correlate with antimuscarinic response | M3 Receptor | nih.gov |

| Lipophilicity (Halogenation) | Increased | General SAR | nih.gov |

This interactive table presents key findings from QSAR studies on quinoline-based compounds.

Advanced Applications in Chemical Science and Technology

Fluorescent Probes and Sensors

The inherent chemical structure of 5-Amino-6-hydroxyquinolin-2(1H)-one, featuring both electron-donating amino and hydroxyl groups on the quinolinone scaffold, suggests a strong potential for fluorescent applications. The photophysical properties of similar compounds are often sensitive to their local chemical environment, making them ideal candidates for the development of specialized sensors.

Metal Ion Sensing Capabilities

The presence of vicinal amino and hydroxyl groups, along with the lactam functionality, provides multiple coordination sites for metal ions. This chelation capability is expected to perturb the electronic structure of the molecule, leading to observable changes in its fluorescence emission. The specificity and sensitivity of this response would be dependent on the nature of the metal ion, its size, charge, and coordination preferences. Research in this area would involve characterizing the fluorescence response of this compound in the presence of a wide range of metal ions to determine its selectivity profile.

Table 1: Hypothetical Metal Ion Sensing Profile

| Metal Ion | Change in Fluorescence Intensity | Wavelength Shift (nm) | Binding Affinity (Kd) |

|---|---|---|---|

| Cu2+ | Quenching | Blue-shift | --- |

| Fe3+ | Quenching | --- | --- |

| Zn2+ | Enhancement | Red-shift | --- |

| Hg2+ | Quenching | --- | --- |

This table is illustrative and based on the expected behavior of similar compounds. Experimental data for this compound is not currently available.

pH Sensing and Live Cell Imaging Applications

The amino and hydroxyl substituents on the aromatic ring are ionizable, making their protonation state, and consequently the molecule's electronic properties, dependent on the ambient pH. This would likely translate to pH-sensitive changes in the compound's fluorescence, allowing it to function as a pH probe. For live-cell imaging, a molecule must exhibit low toxicity, cell permeability, and bright fluorescence within the biological window. While the suitability of this compound for live-cell imaging has not been reported, its structural features warrant investigation into these properties.

Materials Science Applications

The photophysical and electronic properties of quinolinone derivatives have led to their integration into advanced materials. The specific contributions of the 5-amino and 6-hydroxy substitution pattern in this compound could offer unique advantages in this domain.

Development of Photoresponsive Materials

Compounds that exhibit changes in their properties upon exposure to light are the basis for photoresponsive materials. The extended π-system of the quinolinone core in this compound suggests the potential for photoisomerization or other photochemical reactions, which could be harnessed in the development of smart materials for applications such as optical data storage or light-controlled actuators.

Integration in Organic Light-Emitting Diodes (OLEDs) and Photonic Devices

The fluorescence capabilities of this compound suggest its potential use as an emissive or dopant material in the active layers of Organic Light-Emitting Diodes (OLEDs). The efficiency, color purity, and stability of such devices would depend on the specific photophysical characteristics of this compound, including its quantum yield and excited-state lifetime. Further research would be necessary to evaluate its performance in comparison to existing OLED materials.

Environmental Remediation Technologies (e.g., Heavy Metal Chelation)

The structural motifs that make this compound a potential metal ion sensor also indicate its utility in environmental remediation. The ability to chelate heavy metals could be applied to the development of materials for capturing and removing toxic metal ions from contaminated water sources. The efficacy of such an application would hinge on the compound's binding capacity, selectivity for specific heavy metals, and the stability of the resulting metal complexes.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Analytical Methodologies

Pre-column Derivatization Reagents for Chromatographic Analysis (e.g., HPLC)

Extensive research has been conducted to identify effective pre-column derivatization reagents to enhance the sensitivity and selectivity of chromatographic analyses, particularly in High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying an analyte before its introduction into the chromatography system to improve its detection characteristics. While a wide array of reagents have been developed for this purpose, targeting various functional groups, information regarding the specific application of This compound as a pre-column derivatization reagent for chromatographic analysis is not available in the current scientific literature.

Derivatization is a crucial technique in modern analytical chemistry. It chemically alters a compound to produce a new compound with properties that are more suitable for a specific analytical method, such as HPLC. This modification can enhance detectability by introducing a chromophore for UV-Visible detection or a fluorophore for fluorescence detection, thereby improving the sensitivity of the analysis.

Numerous reagents have been successfully employed for the pre-column derivatization of various classes of compounds. For instance, in the analysis of amino acids, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and o-phthalaldehyde (B127526) (OPA) are widely used. AQC reacts with amino acids to form stable derivatives that can be detected by fluorescence, and this method has been validated for the analysis of amino acids in various matrices, including infant foods. Similarly, OPA, in the presence of a thiol, rapidly forms fluorescent isoindole derivatives with primary amines.

For the analysis of carboxylic acids and fatty acids, which often lack a strong chromophore, derivatization is essential for sensitive HPLC analysis. Reagents that introduce a fluorescent or UV-absorbing tag are employed to overcome the poor ionization efficiency and detectability of these compounds.

Despite the extensive research in the field of derivatization for chromatographic analysis, a specific methodology detailing the use of This compound for this purpose has not been documented. Searches of scientific databases and literature reveal no studies that have investigated or established its role as a pre-column derivatization reagent for HPLC or other chromatographic techniques. Therefore, no detailed research findings, data tables on reaction conditions, or specific examples of its application can be provided at this time.

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of quinoline (B57606) and its derivatives has a rich history, with numerous established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.com However, these classical methods often require harsh conditions, produce significant waste, and offer limited control over regioselectivity, which is crucial for complex molecules like 5-Amino-6-hydroxyquinolin-2(1H)-one.

A primary future challenge is the development of novel, efficient, and sustainable synthetic pathways. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings, has shown promise in creating substituted quinolines with high precision. nih.gov A scalable, two-step synthesis for halo quinolin-2(1H)-ones has been developed from inexpensive halo anilines, which could be adapted for more complex starting materials. acs.org

Future research will likely focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents (like water), microwave-assisted synthesis to reduce reaction times and energy consumption, and developing catalytic systems that minimize waste. nih.gov

C-H Activation: Direct functionalization of the quinoline core through C-H activation is a highly sought-after strategy. This would bypass the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient.

Enantioselective Synthesis: For derivatives with chiral centers, developing enantioselective catalytic methods is essential to produce single-enantiomer compounds, which is often a requirement for therapeutic applications.

Flow Chemistry: Implementing continuous flow processes for the synthesis of quinolinone derivatives could enhance safety, scalability, and consistency compared to traditional batch processing.

| Synthetic Method | Description | Advantages | Challenges/Limitations | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. | Uses simple starting materials. | Harsh reaction conditions, often low yields. | wikipedia.org |